molecular formula C9H8F3NO2 B2374334 2-Methyl-4-(trifluoromethoxy)benzamide CAS No. 261951-90-0

2-Methyl-4-(trifluoromethoxy)benzamide

Cat. No.: B2374334
CAS No.: 261951-90-0
M. Wt: 219.163
InChI Key: QEKHHJYCFMGGDB-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzamide (CAS 261951-90-0) is a high-value benzamide derivative supplied for advanced research applications. This compound features a trifluoromethoxy group, a moiety recognized in modern medicinal chemistry for its ability to enhance membrane permeability and improve metabolic stability in bioactive molecules . Benzamide scaffolds are of significant interest in pharmaceutical research due to their wide range of reported bioactivities, which include serving as key pharmacophores in the development of targeted cancer therapies . Specifically, trifluoromethyl-containing benzamides have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in oncology for the treatment of various human tumors such as basal cell carcinoma and medulloblastoma . The structural features of this compound make it a valuable building block for drug discovery and the systematic exploration of structure-activity relationships (SAR) . It is also a relevant chemical entity in synthetic chemistry research, particularly in the study of challenging hydrophobic peptide and protein sequences, where such aromatic systems are encountered . Our product is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKHHJYCFMGGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-4-hydroxybenzamide with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-4-(trifluoromethoxy)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can facilitate its binding to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-4-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

Overview

2-Methyl-4-(trifluoromethoxy)benzamide, with the molecular formula C9H8F3NO2C_9H_8F_3NO_2 and a molecular weight of approximately 219.16 g/mol, is an organic compound notable for its unique trifluoromethoxy group. This group significantly influences the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. Its applications range from enzyme inhibition to potential therapeutic effects, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a methyl group and a trifluoromethoxy substituent on a benzamide framework. The trifluoromethoxy group enhances lipophilicity, facilitating better penetration through biological membranes, which may increase its binding affinity to target proteins or receptors.

Property Value
Molecular FormulaC₉H₈F₃NO₂
Molecular Weight219.16 g/mol
Functional GroupsAmide, Trifluoromethoxy
LipophilicityHigh

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. The trifluoromethoxy group is believed to enhance the compound's binding affinity through hydrophobic interactions and hydrogen bonding, although detailed mechanistic studies are still required to fully elucidate these pathways.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition capabilities. The precise enzymes targeted by this compound have yet to be identified, but studies suggest potential interactions with key metabolic enzymes that could modulate various pathways in disease processes.

2. Anti-Inflammatory Activity

Preliminary studies suggest that derivatives of benzamide compounds can exhibit anti-inflammatory properties. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .

3. Anticancer Potential

The anticancer activity of similar compounds has been documented, with some showing cytotoxic effects against various cancer cell lines. Although direct studies on this compound are sparse, the presence of the trifluoromethoxy group may enhance its efficacy against cancer cells by improving cell membrane permeability and targeting specific pathways involved in cell proliferation and apoptosis .

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